molecular formula C17H25Cl2NO3 B4413675 Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B4413675
M. Wt: 362.3 g/mol
InChI Key: VZOMEFRUFMPXOJ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxyethyl group: This step involves the reaction of the piperidine derivative with 2-chloro-4-methylphenol under suitable conditions to form the desired phenoxyethyl group.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenoxyethyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine-4-carboxylate and its various substituted forms.

    Phenoxyethyl derivatives: Compounds with similar phenoxyethyl groups, such as 2-(2-chloro-4-methylphenoxy)ethanol.

Uniqueness

Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3.ClH/c1-3-21-17(20)14-6-8-19(9-7-14)10-11-22-16-5-4-13(2)12-15(16)18;/h4-5,12,14H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOMEFRUFMPXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

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